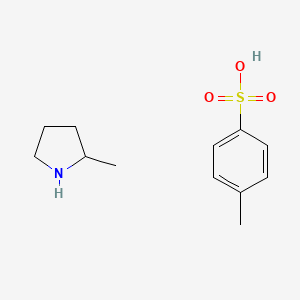

4-Methylbenzenesulfonic acid; (2R)-2-Methylpyrrolidine

Description

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;2-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYDRZKLQBDQTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Toluene

The sulfonation of toluene to produce 4-methylbenzenesulfonic acid involves treating toluene with concentrated sulfuric acid, often in the presence of fuming sulfuric acid. The reaction conditions, such as temperature and the ratio of reactants, can significantly affect the yield and purity of the product.

| Reagent | Condition | Yield |

|---|---|---|

| Toluene | Concentrated sulfuric acid, 100°C | High |

| Fuming sulfuric acid | Used to enhance selectivity for para-sulfonation | Improved |

Industrial Process Improvements

Industrial processes often focus on optimizing reaction conditions to improve yield and reduce waste. For example, optimizing the nitration step in related sulfonic acid syntheses has shown significant improvements in yield by adjusting reaction temperatures and reagent ratios.

Preparation of (2R)-2-Methylpyrrolidine

(2R)-2-Methylpyrrolidine is a chiral compound with applications in pharmaceutical synthesis. Its preparation involves several steps, often starting from readily available materials.

Synthesis from 2-Methylpyrroline

One efficient method involves the hydrogenation of 2-methylpyrroline to form (2R)-2-methylpyrrolidine. This process can be performed using a platinum catalyst in an alcohol solvent mixture.

| Step | Reagent | Condition | Yield |

|---|---|---|---|

| Hydrogenation | 2-Methylpyrroline, Platinum catalyst (e.g., Pt/C) | Ethanol/Methanol mixture, Ambient temperature | High |

| Resolution | L-Tartaric acid | Crystallization | >99% ee |

Scalability and Optical Purity

The synthesis of (2R)-2-methylpyrrolidine can be scaled up efficiently, maintaining high optical purity (>99% ee) through resolution with tartaric acid.

Comparison of Preparation Methods

| Compound | Starting Material | Key Steps | Yield/Purity |

|---|---|---|---|

| 4-Methylbenzenesulfonic acid | Toluene | Sulfonation with sulfuric acid | High yield |

| (2R)-2-Methylpyrrolidine | 2-Methylpyrroline | Hydrogenation, Resolution with tartaric acid | High yield, >99% ee |

Chemical Reactions Analysis

Types of Reactions: ®-2-Methylpyrrolidine tosylate undergoes various types of chemical reactions, including:

Substitution Reactions: The tosylate group can be replaced by nucleophiles such as halides, amines, or alkoxides, leading to the formation of new compounds.

Elimination Reactions: Under basic conditions, ®-2-Methylpyrrolidine tosylate can undergo elimination to form alkenes.

Reduction Reactions: The tosylate group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium iodide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Elimination Reactions: Strong bases like sodium hydride or potassium hydroxide in solvents like ethanol or dimethylformamide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, products can include alkyl halides, amines, or ethers.

Elimination Reactions: Alkenes are the primary products.

Reduction Reactions: The corresponding alcohol is formed.

Scientific Research Applications

®-2-Methylpyrrolidine tosylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.

Biology: It serves as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of drugs, especially those requiring chiral purity for efficacy and safety.

Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Methylpyrrolidine tosylate primarily involves its role as a leaving group in chemical reactions. The tosylate group, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. In asymmetric synthesis, the chiral nature of ®-2-Methylpyrrolidine tosylate allows for the selective formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

4-Methylbenzenesulfonic Acid

4-Methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA) is a strong organic sulfonic acid widely used as a catalyst, protonating agent, and intermediate in organic synthesis. Its sulfonate group (-SO₃H) confers high acidity (pKa ~ -2), making it effective in acid-catalyzed reactions such as esterifications, alkylations, and polymerizations. PTSA derivatives, including salts and sulfonamides, are critical in pharmaceuticals, agrochemicals, and materials science. For example, it forms stable salts with nitrogen-containing heterocycles, such as 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, which exhibit hydrogen-bonded supramolecular architectures .

(2R)-2-Methylpyrrolidine

(2R)-2-Methylpyrrolidine is a chiral secondary amine with a five-membered pyrrolidine ring. Its stereochemistry at the C2 position (R-configuration) makes it valuable in asymmetric synthesis and drug development. For instance, derivatives like (R)-2-methylpyrrolidine hydrochloride (CAS: 135324-85-5) are used as building blocks for pharmaceuticals targeting neurological and metabolic disorders . The compound’s rigid ring structure and basic nitrogen atom enable its use in catalysis and as a ligand in metal-organic frameworks.

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of 4-Methylbenzenesulfonic Acid

Table 1 : Synthesis of 1-[(4-methylbenzene)sulfonyl]pyrrolidine (3) under varying conditions .

| Entry | Base | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (aq.) | THF | 6 h | 91 |

| 2 | NaOH (aq.) | THF | 3 h | 91 |

| 3 | Pyridine | THF | 24 h | 74 |

Structural and Functional Analogues of (2R)-2-Methylpyrrolidine

Key Findings :

- The (R)-configuration of 2-methylpyrrolidine is critical for high reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds. At 250 µM, (R)-2-methylpyrrolidine derivatives achieved 45% reactivation, outperforming piperidine analogues (30%) and oxime controls .

- Steric and electronic effects of substituents (e.g., methyl vs. isopropyl) significantly influence catalytic and pharmacological performance.

Physicochemical and Ecological Properties

4-Methylbenzenesulfonic Acid Derivatives

- Partition Coefficient : The substituted derivative 2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid has log Pow = 1.60, indicating moderate lipophilicity .

- Toxicity : Acute and chronic aquatic toxicity observed, though persistence and bioaccumulation data are lacking .

(2R)-2-Methylpyrrolidine Derivatives

- Optical Activity : Chiral purity (>99% ee) is critical for pharmaceutical applications, as seen in intermediates like methyl (2R,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride .

- Safety: Limited ecotoxicological data; however, hydrochloride salts are typically handled as irritants requiring protective equipment.

4-Methylbenzenesulfonic Acid

Biological Activity

4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid (PTSA), and (2R)-2-methylpyrrolidine are two compounds that have garnered interest in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. This article explores their biological activities, synthesizing data from diverse sources to provide a comprehensive overview.

4-Methylbenzenesulfonic Acid (PTSA)

- Molecular Formula : C7H8O3S

- Molecular Weight : 172.20 g/mol

- IUPAC Name : 4-methylbenzenesulfonic acid

- Structure :

(2R)-2-Methylpyrrolidine

- Molecular Formula : C5H11N

- Molecular Weight : 85.15 g/mol

- IUPAC Name : (2R)-2-methylpyrrolidine

- Structure :

1. Antimicrobial Properties

PTSA has been studied for its antimicrobial properties. Research indicates that sulfonic acids can exhibit significant antibacterial activity, particularly against Gram-positive bacteria. A study demonstrated that PTSA could inhibit the growth of Staphylococcus aureus and Escherichia coli through its ability to disrupt bacterial cell membranes .

2. Catalytic Activity in Organic Reactions

PTSA is widely used as a catalyst in organic synthesis due to its strong acidity. It facilitates various reactions, including esterifications and alkylations, which are crucial in the synthesis of pharmaceuticals and agrochemicals. The catalytic mechanism involves protonation of the substrate, enhancing electrophilicity and promoting nucleophilic attack .

3. Neuroprotective Effects of (2R)-2-Methylpyrrolidine

(2R)-2-Methylpyrrolidine has shown potential neuroprotective effects in preclinical studies. It has been associated with the modulation of neurotransmitter systems, particularly in enhancing dopaminergic activity, which may have implications for treating neurodegenerative diseases like Parkinson's disease .

Case Study 1: Antimicrobial Efficacy of PTSA

A study published in the Journal of Applied Microbiology evaluated the efficacy of PTSA against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 0.5 mg/mL for E. coli, showcasing its potential as a disinfectant agent in clinical settings .

Case Study 2: Neuroprotective Mechanisms of (2R)-2-Methylpyrrolidine

Research conducted at a leading neuroscience institute explored the neuroprotective mechanisms of (2R)-2-methylpyrrolidine in cellular models of oxidative stress. The findings revealed that treatment with this compound significantly reduced cell death and oxidative damage, suggesting its potential therapeutic role in neuroprotection .

Comparative Analysis

| Compound | Biological Activity | Applications |

|---|---|---|

| 4-Methylbenzenesulfonic Acid | Antimicrobial, Catalytic | Organic synthesis, disinfectants |

| (2R)-2-Methylpyrrolidine | Neuroprotective | Potential treatment for neurodegeneration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.